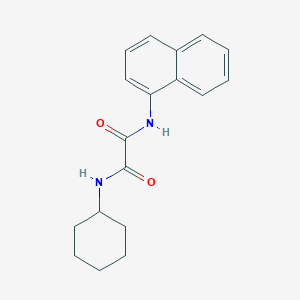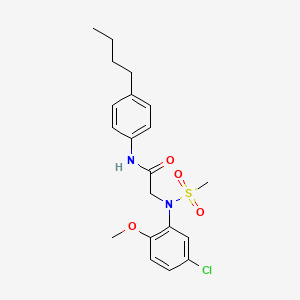
N-cyclohexyl-N'-1-naphthylethanediamide
Overview
Description
N-cyclohexyl-N'-1-naphthylethanediamide, also known as CXNE, is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound is a derivative of the well-known insecticide N,N-diethyl-3-methylbenzamide, also known as DEET. CXNE has been found to exhibit excellent insect repellent properties, making it a promising candidate for use in insect control. In addition, CXNE has also been studied for its potential applications in the fields of medicine and agriculture.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N'-1-naphthylethanediamide as an insect repellent is not fully understood. However, it is believed that this compound works by interfering with the olfactory receptors of insects, making them unable to detect the presence of humans or animals.
Biochemical and Physiological Effects:
This compound has been found to be non-toxic to humans and animals at low concentrations. However, at higher concentrations, this compound can cause irritation to the skin and eyes.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclohexyl-N'-1-naphthylethanediamide is its excellent insect repellent properties. This makes it a promising candidate for use in insect control. However, one limitation of this compound is its relatively high cost of production compared to other insect repellents.
Future Directions
There are several potential future directions for research on N-cyclohexyl-N'-1-naphthylethanediamide. One area of research could be the development of more cost-effective synthesis methods for this compound. Another area of research could be the exploration of this compound's potential applications in agriculture, such as its use as a crop protectant. Finally, research could also focus on the development of new formulations of this compound for improved insect repellency and safety.
Scientific Research Applications
N-cyclohexyl-N'-1-naphthylethanediamide has been extensively studied for its insect repellent properties. In one study, this compound was found to exhibit greater repellency against Aedes aegypti mosquitoes than DEET. This compound has also been found to be effective against other insect pests, including ticks and cockroaches.
In addition to its insect repellent properties, this compound has also been studied for its potential applications in medicine. This compound has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-cyclohexyl-N'-naphthalen-1-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-17(19-14-9-2-1-3-10-14)18(22)20-16-12-6-8-13-7-4-5-11-15(13)16/h4-8,11-12,14H,1-3,9-10H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBVADJCHOKVGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-(2-furyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4725754.png)
![4-chloro-3-(5-{[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4725767.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4725772.png)
![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B4725777.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4725778.png)


![4-({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy]-3-methoxybenzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4725797.png)
![methyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4725802.png)
![4-chloro-N-[3-(2-ethyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4725809.png)
![[3-amino-6-(4-fluorophenyl)-4-phenylthieno[2,3-b]pyridin-2-yl](cyclopropyl)methanone](/img/structure/B4725823.png)
![methyl 2-[({[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4725842.png)